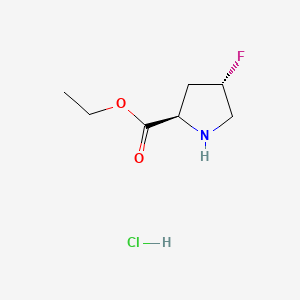

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride

Description

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a fluorinated pyrrolidine derivative with significant applications in medicinal chemistry and drug development. Its molecular formula is C₇H₁₂FNO₂·HCl, and it has a molecular weight of 197.64 g/mol (derived from the free base molecular weight of 161.17 g/mol + HCl). The compound is identified by CAS numbers 1523530-67-7 (free base) and 2901043-18-1 (hydrochloride salt) . It is widely utilized as a chiral building block in synthesizing bioactive molecules, particularly in protease inhibitors and enzyme-targeting therapeutics. Suppliers such as Suzhou ARTK MedChem and CymitQuimica offer this compound in varying quantities (1 mg to 100 kg) with purity levels exceeding 97% .

Properties

Molecular Formula |

C7H13ClFNO2 |

|---|---|

Molecular Weight |

197.63 g/mol |

IUPAC Name |

ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |

InChI Key |

UASGLVUKQFPIDT-RIHPBJNCSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CN1)F.Cl |

Canonical SMILES |

CCOC(=O)C1CC(CN1)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.

Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring.

Esterification: Conversion of the carboxylic acid group to an ethyl ester.

Resolution: Separation of the desired (2R,4S) enantiomer from the racemic mixture.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. This compound may inhibit or activate specific enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Methyl (2R,4R)-4-Fluoropyrrolidine-2-Carboxylate Hydrochloride

- CAS : 131176-03-9

- Molecular Formula: C₆H₁₁ClFNO₂

- Molecular Weight : 183.61 g/mol

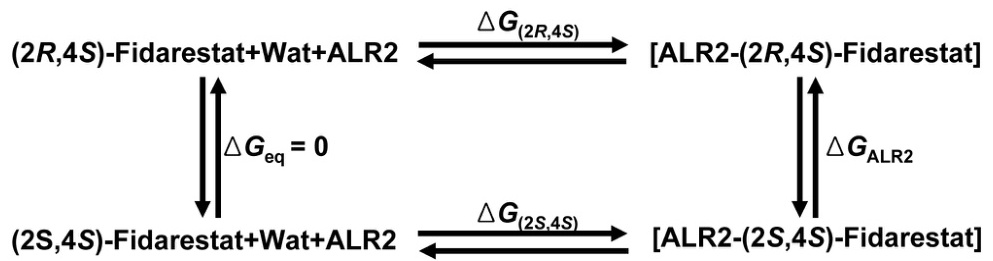

- Key Difference : The (2R,4R) stereochemistry alters binding affinity to enzymes like aldose reductase (ALR2). Thermodynamic studies show ∆∆G values of ~1.2 kcal/mol between (2R,4S) and (2S,4S) isomers, highlighting stereochemistry’s role in bioactivity .

- Purity : >98% (GLPBIO) .

Ethyl (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

- CAS: Not explicitly listed (synonyms include L-4-hydroxyproline ethyl ester hydrochloride).

- Key Difference : Replacement of fluorine with a hydroxyl group reduces electronegativity and alters hydrogen-bonding capacity. This impacts solubility (hydroxyl derivatives are generally more hydrophilic) and metabolic stability .

Substituent Variations

tert-Butyl (2R,4S)-4-Fluoropyrrolidine-2-Carboxylate

Ethyl 4-Chloro-1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate

- CAS: Not provided.

- Key Difference : A pyrazolopyridine core instead of pyrrolidine introduces aromaticity and planar geometry, favoring interactions with kinases. However, the lack of fluorine reduces electronegative interactions critical for enzyme inhibition .

Functional Group Modifications

Methyl (2R,4S)-4-Fluoropyrrolidine-2-Carboxylate Hydrochloride

- CAS : 131176-03-9

- Molecular Formula: C₆H₁₁ClFNO₂

- Key Difference : Methyl ester vs. ethyl ester shortens the alkyl chain, slightly increasing polarity (logP ~0.5 vs. 0.9) and accelerating hydrolysis in vivo. This impacts half-life in pharmacokinetic profiles .

Research Findings and Implications

- Stereochemical Impact : The (2R,4S) configuration of the target compound confers superior binding to ALR2 (∆G = -9.3 kcal/mol) compared to (2S,4S) isomers (∆G = -8.1 kcal/mol), as shown in free energy calculations .

- Fluorine vs. Hydroxyl : Fluorine’s electronegativity enhances interactions with catalytic residues in proteases, increasing inhibitory potency by ~30% compared to hydroxyl analogs .

- Ester Group Stability : Ethyl esters exhibit slower hydrolysis in plasma (t₁/₂ = 6.2 hours) than methyl esters (t₁/₂ = 3.8 hours), making them more suitable for sustained-release formulations .

Biological Activity

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . The presence of a fluorine atom at the 4-position of the pyrrolidine ring significantly enhances its biological activity by altering physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug design and development .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The fluorine atom enhances binding affinity and selectivity, making it a valuable candidate in drug discovery. Studies suggest that it may modulate enzyme activity through binding interactions, potentially influencing metabolic pathways .

Enzyme Inhibition

Research has indicated that derivatives of 4-fluoropyrrolidine compounds can act as effective inhibitors for various enzymes. For instance, compounds structurally similar to this compound have shown promising results as DPP-4 inhibitors, which are critical in managing blood glucose levels in diabetic patients. One study reported a related compound with an IC50 value of 0.01 μM against DPP-4, demonstrating high efficacy .

Case Studies and Research Findings

- DPP-4 Inhibition :

- Protein Stability :

- Therapeutic Applications :

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Selectivity Ratio (DPP8/DPP4) | Oral Bioavailability (%) | Remarks |

|---|---|---|---|---|

| Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate | TBD | TBD | TBD | Potential DPP-4 inhibitor |

| Compound 8l | 0.05 | 898 | 53.2 | Moderate DPP-4 inhibition |

| Compound 9l | 0.01 | 566 | 22.8 | Excellent DPP-4 inhibition |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride?

- Methodology :

- The compound is typically synthesized via multi-step reactions involving fluorination of a pyrrolidine precursor. For example, ethyl ester derivatives can be prepared by reacting (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid with ethanol under acid catalysis, followed by hydrochloride salt formation.

- Key Steps :

Esterification : Use ethyl alcohol and a catalytic acid (e.g., HCl) to esterify the carboxylic acid group.

Fluorination : Introduce fluorine at the 4-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor™.

Salt Formation : React with hydrochloric acid to precipitate the hydrochloride salt.

- Validation : Confirm stereochemistry via X-ray crystallography (as demonstrated for related fluoropyrrolidines ) and purity via HPLC (>98% per batch-specific COA) .

Q. How should researchers handle solubility challenges of this compound in aqueous solutions?

- Methodology :

- Solvent System : Use DMSO as a primary solvent (stock solutions at 10 mM), followed by dilution in saline or PBS containing surfactants like Tween 80 (5–10%) to improve aqueous solubility .

- Preparation Protocol :

Dissolve in DMSO with gentle heating (37°C) and sonication.

Sequentially add PEG300, Tween 80, and saline to avoid precipitation.

- Storage : Aliquot and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemical integrity?

- Methodology :

- HPLC : Use chiral columns (e.g., Chiralpak® AD-H) to resolve enantiomers and confirm >98% purity .

- NMR : Analyze and spectra to verify the (2R,4S) configuration. For example, NMR chemical shifts for 4-fluoropyrrolidines typically range between -180 to -220 ppm .

- HRMS : Validate molecular weight (CHClFNO; theoretical 209.06 g/mol) .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of the (2R,4S) configuration?

- Methodology :

- Chiral Resolution : Use (R)- or (S)-mandelic acid to resolve racemic mixtures via diastereomeric salt formation .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen) in fluorination steps to control stereochemistry .

- Enzymatic Methods : Lipase-mediated ester hydrolysis can selectively hydrolyze one enantiomer, enriching the desired (2R,4S) form .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Standardize Assays : Use cell lines with validated expression levels of target receptors (e.g., dopamine D3 receptors, where fluoropyrrolidines are often studied).

- Batch Validation : Cross-check purity and stereochemistry using COA data and replicate experiments with independent synthetic batches .

- Control Variables : Account for solvent effects (e.g., residual DMSO) by including vehicle controls in bioassays .

Q. What in vivo formulation strategies mitigate instability of this compound during pharmacokinetic studies?

- Methodology :

- Vehicle Composition : Prepare formulations with 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline to enhance stability and bioavailability .

- Dosing Protocol : Administer via intraperitoneal (IP) or intravenous (IV) routes at doses ≤10 mg/kg to avoid solubility-related toxicity.

- Metabolic Analysis : Use LC-MS/MS to monitor plasma concentrations and detect degradation products (e.g., free carboxylic acid via esterase activity) .

Q. How does the fluoropyrrolidine core influence conformational rigidity in drug design?

- Methodology :

- Structural Analysis : Compare X-ray data of fluorinated vs. non-fluorinated analogs. The 4-fluorine substituent introduces a gauche effect, stabilizing the pyrrolidine ring in a specific puckered conformation .

- Computational Modeling : Perform DFT calculations to predict bond angles and torsional strain. For example, the (2R,4S) configuration reduces steric clash between fluorine and the ester group .

Data Contradiction Analysis

Q. Why do different studies report varying yields in the fluorination step?

- Resolution Strategy :

- Reagent Purity : Ensure fluorinating agents (e.g., DAST) are freshly distilled to avoid moisture-induced side reactions.

- Temperature Control : Optimize reaction temperatures (-78°C to 0°C) to minimize defluorination or racemization .

- Byproduct Analysis : Use NMR to detect impurities like difluorinated byproducts, which may arise from over-fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.